N-tert-butyl-2-ethylhexanamide
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Overview
Description
N-tert-butyl-2-ethylhexanamide is an organic compound with the molecular formula C12H25NO. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This compound is notable for its tert-butyl group, which provides steric hindrance and influences its chemical reactivity and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-tert-butyl-2-ethylhexanamide can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with 2-ethylhexanoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired amide product .
Another method involves the Ritter reaction, where 2-ethylhexanenitrile reacts with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid. This method is advantageous due to its simplicity and high yield .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and high efficiency. The use of catalysts such as zinc perchlorate (Zn(ClO4)2) can enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-ethylhexanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide to an amine.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields primary or secondary amines.
Substitution: Forms various substituted amides or other derivatives.
Scientific Research Applications
N-tert-butyl-2-ethylhexanamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for treating various diseases due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-ethylhexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The amide group can form hydrogen bonds with target molecules, facilitating its biological activity .
Comparison with Similar Compounds
Similar Compounds
N-tert-butylhexanamide: Similar structure but lacks the ethyl group, resulting in different chemical and physical properties.
N-tert-butyl-2-methylhexanamide: Contains a methyl group instead of an ethyl group, affecting its reactivity and applications.
N-tert-butyl-2-ethylpentanamide: Shorter carbon chain, leading to variations in its chemical behavior and uses.
Uniqueness
N-tert-butyl-2-ethylhexanamide is unique due to its specific combination of the tert-butyl and ethyl groups, which confer distinct steric and electronic properties. These features make it valuable in various chemical reactions and applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C12H25NO |
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Molecular Weight |
199.33 g/mol |
IUPAC Name |
N-tert-butyl-2-ethylhexanamide |
InChI |
InChI=1S/C12H25NO/c1-6-8-9-10(7-2)11(14)13-12(3,4)5/h10H,6-9H2,1-5H3,(H,13,14) |
InChI Key |
YOPDNQVDEHNDLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)NC(C)(C)C |
Origin of Product |
United States |
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